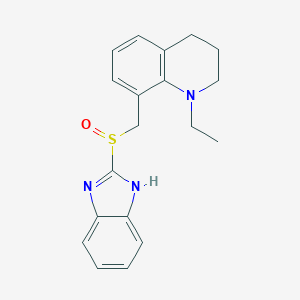
Bisme-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisme-tetrahydroquinoline (BTHQ) is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its broad spectrum of biological activities, including antitumor, antiviral, and antioxidant properties. BTHQ has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Bisme-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Bisme-tetrahydroquinoline's antiviral activity may be attributed to its ability to inhibit viral replication and entry into host cells. Additionally, Bisme-tetrahydroquinoline's antioxidant activity may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Effets Biochimiques Et Physiologiques
Bisme-tetrahydroquinoline has been shown to have several biochemical and physiological effects. Studies have suggested that the compound may modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Bisme-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. Furthermore, Bisme-tetrahydroquinoline has been shown to induce changes in mitochondrial membrane potential and intracellular calcium levels.
Avantages Et Limitations Des Expériences En Laboratoire
Bisme-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available and can be synthesized by various methods. Bisme-tetrahydroquinoline is also stable under normal laboratory conditions and can be stored for extended periods. However, Bisme-tetrahydroquinoline has several limitations for lab experiments. The compound is highly insoluble in water, which may limit its use in aqueous-based experiments. Additionally, Bisme-tetrahydroquinoline may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.
Orientations Futures
Several future directions exist for the study of Bisme-tetrahydroquinoline. One potential direction is the development of Bisme-tetrahydroquinoline-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of Bisme-tetrahydroquinoline's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Bisme-tetrahydroquinoline and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, Bisme-tetrahydroquinoline is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While Bisme-tetrahydroquinoline has several advantages for lab experiments, the compound also has limitations that must be taken into consideration. Several future directions exist for the study of Bisme-tetrahydroquinoline, which may have potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
Bisme-tetrahydroquinoline can be synthesized by several methods, including the Hantzsch reaction, Mannich reaction, and Povarov reaction. The Hantzsch reaction involves the condensation of two molecules of β-ketoesters with two molecules of aldehydes or ketones in the presence of ammonium acetate and a catalytic amount of acetic acid. The Mannich reaction involves the condensation of a β-ketoester, formaldehyde, and a primary or secondary amine. The Povarov reaction involves the reaction of an aryl or vinyl amine with an aldehyde or ketone in the presence of an acid and a dienophile.
Applications De Recherche Scientifique
Bisme-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. Bisme-tetrahydroquinoline has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, Bisme-tetrahydroquinoline has been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
112644-23-2 |
|---|---|
Nom du produit |
Bisme-tetrahydroquinoline |
Formule moléculaire |
C19H21N3OS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H21N3OS/c1-2-22-12-6-9-14-7-5-8-15(18(14)22)13-24(23)19-20-16-10-3-4-11-17(16)21-19/h3-5,7-8,10-11H,2,6,9,12-13H2,1H3,(H,20,21) |
Clé InChI |
LZEHRLLBLAESEZ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3 |
Synonymes |
8-((2-benzimidazolyl)sulfinylmethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline BISME-tetrahydroquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



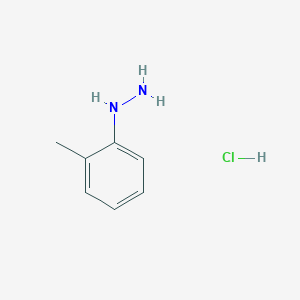
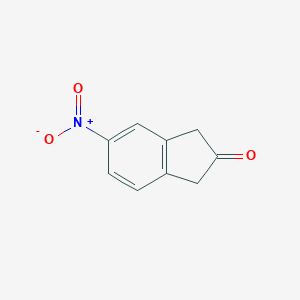
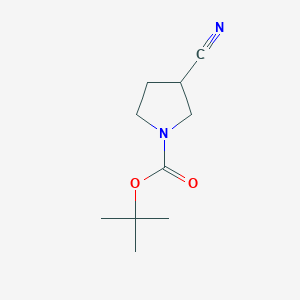


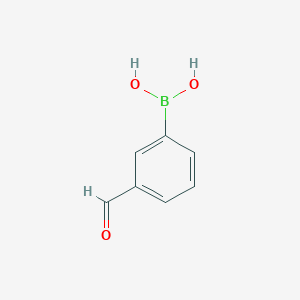
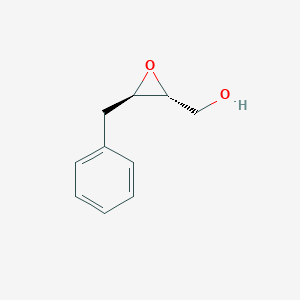



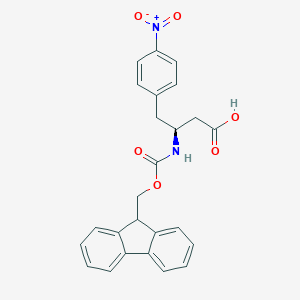
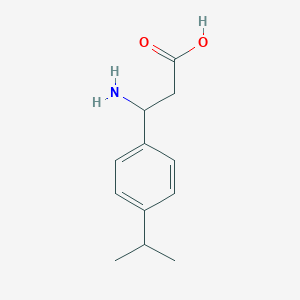
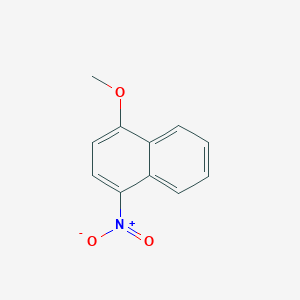
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)